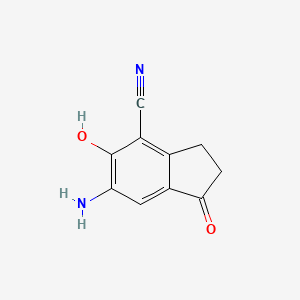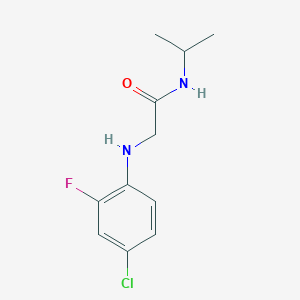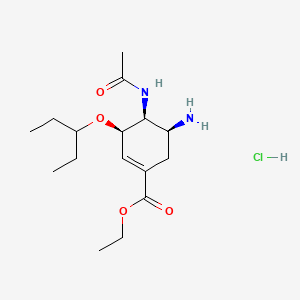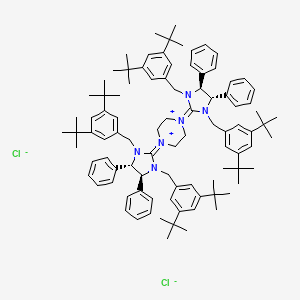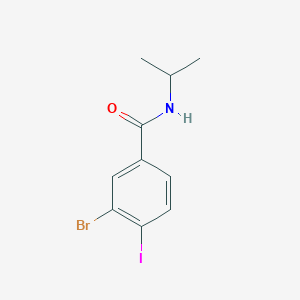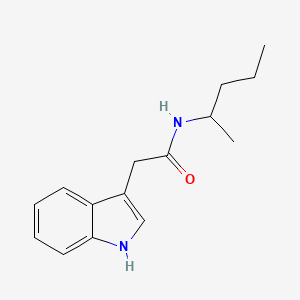
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring in the structure of this compound contributes to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the acylation of indole derivatives. The general synthetic route includes the following steps:
Starting Material: Indole is used as the starting material.
Acylation: The indole undergoes acylation with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Amidation: The resulting acylated indole is then subjected to amidation with pentan-2-amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various alkyl groups.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors in biological systems, leading to modulation of their activity. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as serotonin receptors, leading to altered signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes, such as cyclooxygenase enzymes in inflammation.
DNA Intercalation: Intercalation into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be compared with other similar indole derivatives, such as:
2-(1H-indol-3-yl)acetamide: Lacks the pentan-2-yl group, resulting in different biological activities.
N-(1H-indol-3-yl)acetamide: Similar structure but with variations in the side chain, leading to different pharmacological properties.
2-(1H-indol-3-yl)-N-(methyl)acetamide: Contains a methyl group instead of the pentan-2-yl group, affecting its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C15H20N2O/c1-3-6-11(2)17-15(18)9-12-10-16-14-8-5-4-7-13(12)14/h4-5,7-8,10-11,16H,3,6,9H2,1-2H3,(H,17,18) |
InChI Key |
MPAGRUDFXYAMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
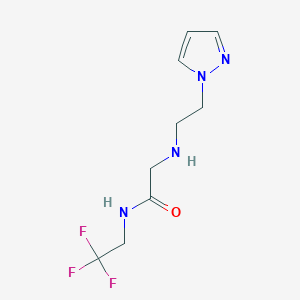
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
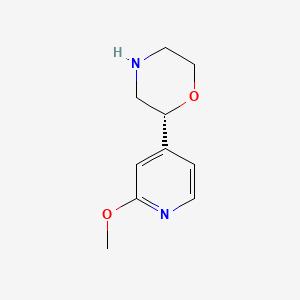
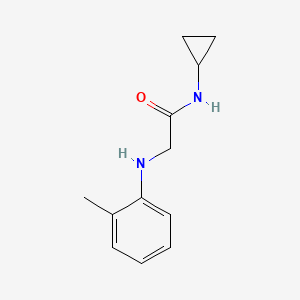
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)

![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
